Talabostatmesilat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Talabostat-Mesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es hat eine potente Antitumoraktivität gezeigt, indem es DPP-IV und FAP hemmt, die am Tumorwachstum und der Metastasierung beteiligt sind.
5. Wirkmechanismus
Talabostat-Mesylat übt seine Wirkung aus, indem es Dipeptidylpeptidasen hemmt, darunter DPP-IV, FAP, DPP8 und DPP9 . Diese Hemmung führt zu:
Antitumoraktivität: Indem es FAP im Tumormikromilieu angreift, stört Talabostat-Mesylat das Tumormikromilieu.
Immunstimulation: Die Verbindung steigert die Expression von Zytokinen und Chemokinen, wodurch sowohl die angeborene als auch die adaptive Immunantwort verstärkt werden.
Hämatopoetische Stimulation: Es fördert die Produktion von Blutzellen, indem es hämatopoetische Pfade stimuliert.
Ähnliche Verbindungen:
Sitagliptin: Ein weiterer DPP-IV-Hemmer, der hauptsächlich zur Behandlung von Diabetes eingesetzt wird.
Linagliptin: Ein selektiver DPP-IV-Hemmer mit Anwendungen im Diabetesmanagement.
Einzigartigkeit von Talabostat-Mesylat:
Breites Inhibitionsspektrum: Im Gegensatz zu anderen DPP-IV-Hemmern hemmt Talabostat-Mesylat mehrere Dipeptidylpeptidasen, darunter FAP, DPP8 und DPP9.
Antitumor- und hämatopoetische Aktivitäten: Talabostat-Mesylat hat signifikante Antitumor- und hämatopoetische stimulierende Aktivitäten gezeigt, wodurch es unter den DPP-IV-Hemmern einzigartig ist.
Wirkmechanismus
Target of Action
Talabostat mesylate, also known as PT-100 or L-valinyl-L-boroproline, is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases . Its primary targets include DPP-IV, DPP-8, DPP-9, and fibroblast activation protein (FAP) . FAP is expressed by reactive fibroblasts in tumor stroma .
Mode of Action
Talabostat mesylate interacts with its targets by inhibiting their enzymatic activity. In tumor stroma, it can directly target FAP expressed by reactive fibroblasts . This inhibition leads to the stimulation of both innate and adaptive immune responses against tumors, involving the transcriptional upregulation of cytokines and chemokines .
Biochemical Pathways
The inhibition of DPPs by Talabostat mesylate affects several biochemical pathways. It induces the production of cytokines and chemokines in lymph nodes and spleen, stimulating both adaptive and innate immune responses . This process involves the upregulation of IL-1β in PMA-differentiated THP-1 cells incubated in MM46T cell-conditioned medium .
Pharmacokinetics
In a phase II study, it was administered in combination with cisplatin for 6, 21-day cycles .
Result of Action
The molecular and cellular effects of Talabostat mesylate’s action are primarily immunostimulatory. It stimulates the production of cytokines and chemokines, leading to enhanced immune responses against tumors . Additionally, it has been shown to accelerate the expansion of tumor-specific T cells .
Biochemische Analyse
Biochemical Properties
Talabostat mesylate inhibits DPP-IV, fibroblast activation protein (FAP), DPP8/9, quiescent cell proline dipeptidase (QPP), and DPP2 . It interacts with these enzymes by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . The nature of these interactions involves the inhibition of the enzymes, which leads to the stimulation of cytokine and chemokine production .
Cellular Effects
Talabostat mesylate has significant effects on various types of cells and cellular processes. It stimulates both adaptive and innate immune responses against tumors by inducing the production of cytokines and chemokines . It also influences cell function by enhancing the antibody-dependent cytotoxicity of other drugs .
Molecular Mechanism
The molecular mechanism of action of Talabostat mesylate involves its binding interactions with biomolecules and its influence on gene expression. It inhibits DPP-IV and related enzymes, leading to the upregulation of cytokines and chemokines . This upregulation results from IL-1β autocrine stimulation of cells and paracrine stimulation of other cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Talabostat mesylate change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
In animal models, the effects of Talabostat mesylate vary with different dosages . Significant tumor growth inhibition has been observed with the use of Talabostat mesylate plus checkpoint inhibition . Specific details on threshold effects or toxic effects at high doses are not currently available.
Metabolic Pathways
Talabostat mesylate is involved in metabolic pathways related to the regulation of cytokines and chemokines . It interacts with enzymes such as DPP-IV and FAP, influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that FAP, one of the proteins it interacts with, is expressed in bone marrow, lymph nodes, and the stroma of solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of talabostat mesylate involves the preparation of its core structure, Val-boroPro, followed by mesylation. The key steps include:
Formation of Val-boroPro: This involves the coupling of L-valine with boroproline.
Mesylation: The resulting Val-boroPro is then treated with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods: Industrial production of talabostat mesylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale coupling of L-valine with boroproline.
Purification: The product is purified using crystallization or chromatography techniques.
Mesylation: The purified Val-boroPro is then reacted with methanesulfonic acid to obtain the mesylate salt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Talabostat-Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Inhibitionsreaktionen: Es hemmt Dipeptidylpeptidasen, indem es an ihre aktiven Zentren bindet.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen:
Methansulfonsäure: Wird zur Mesylierung verwendet.
L-Valin und Boroprolin: Werden in der anfänglichen Kupplungsreaktion verwendet.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Talabostat-Mesylat selbst, wobei potenzielle Nebenprodukte nicht umgesetzte Ausgangsmaterialien und hydrolysierte Fragmente umfassen .
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: Another DPP-IV inhibitor used primarily for diabetes treatment.
Linagliptin: A selective DPP-IV inhibitor with applications in diabetes management.
Uniqueness of Talabostat Mesylate:
Broad Inhibition Spectrum: Unlike other DPP-IV inhibitors, talabostat mesylate inhibits multiple dipeptidyl peptidases, including FAP, DPP8, and DPP9.
Antitumor and Hematopoietic Activities: Talabostat mesylate has demonstrated significant antitumor and hematopoietic stimulating activities, making it unique among DPP-IV inhibitors.
Eigenschaften
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150080-09-4 | |
Record name | Talabostat mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALABOSTAT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.